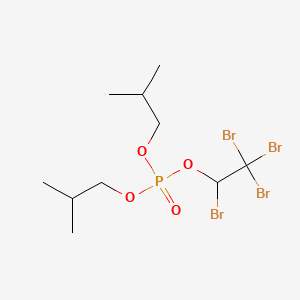
Diisobutyl 1,2,2,2-tetrabromoethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisobutyl 1,2,2,2-tetrabromoethyl phosphate is a chemical compound with the molecular formula C10H19Br4O4P. . This compound is characterized by the presence of four bromine atoms and a phosphate group, making it a unique and potentially useful chemical in various applications.
Preparation Methods
The synthesis of diisobutyl 1,2,2,2-tetrabromoethyl phosphate involves the reaction of diisobutyl phosphate with tetrabromoethane under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete bromination of the ethyl group. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Diisobutyl 1,2,2,2-tetrabromoethyl phosphate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various brominated phosphate derivatives.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Diisobutyl 1,2,2,2-tetrabromoethyl phosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of diisobutyl 1,2,2,2-tetrabromoethyl phosphate involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in research and industrial applications .
Comparison with Similar Compounds
Diisobutyl 1,2,2,2-tetrabromoethyl phosphate can be compared with other brominated phosphate compounds, such as:
- Tributyl 1,2,2,2-tetrabromoethyl phosphate
- Triphenyl 1,2,2,2-tetrabromoethyl phosphate
- Diethyl 1,2,2,2-tetrabromoethyl phosphate
Compared to these compounds, this compound is unique due to its specific combination of bromine atoms and isobutyl groups, which confer distinct chemical and physical properties .
Properties
CAS No. |
102305-57-7 |
|---|---|
Molecular Formula |
C10H19Br4O4P |
Molecular Weight |
553.84 g/mol |
IUPAC Name |
bis(2-methylpropyl) 1,2,2,2-tetrabromoethyl phosphate |
InChI |
InChI=1S/C10H19Br4O4P/c1-7(2)5-16-19(15,17-6-8(3)4)18-9(11)10(12,13)14/h7-9H,5-6H2,1-4H3 |
InChI Key |
ZHBCVKHUPGTKRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COP(=O)(OCC(C)C)OC(C(Br)(Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;11-cyclopropyl-1-(2-methoxyethyl)-2,3,4,6,7,8,9,10-octahydropyrido[3,2-h][3]benzazepine](/img/structure/B12766615.png)
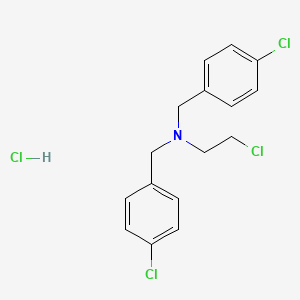
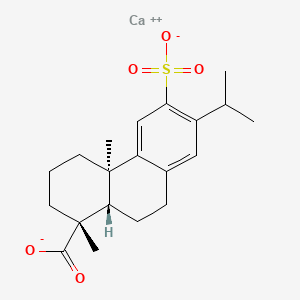


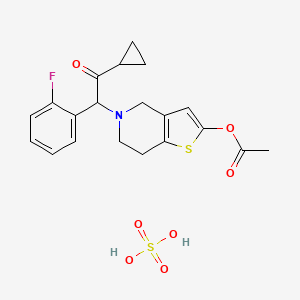

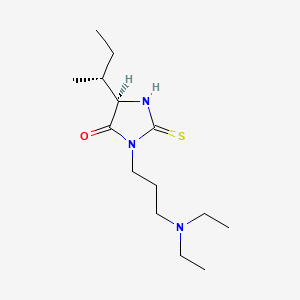
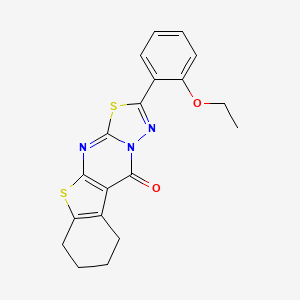
![3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol;oxalic acid](/img/structure/B12766686.png)




